4,4,4-Trifluoro-3-hydroxy-1-(2-hydroxyphenyl)-3-phenylbutan-1-one
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Overview
Description
4,4,4-Trifluoro-3-hydroxy-1-(2-hydroxyphenyl)-3-phenylbutan-1-one is a complex organic compound characterized by the presence of trifluoromethyl groups, hydroxyl groups, and phenyl rings. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,4-Trifluoro-3-hydroxy-1-(2-hydroxyphenyl)-3-phenylbutan-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 2-hydroxyacetophenone with trifluoroacetic anhydride in the presence of a base to introduce the trifluoromethyl group. This is followed by a series of reactions including aldol condensation and reduction to achieve the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4,4,4-Trifluoro-3-hydroxy-1-(2-hydroxyphenyl)-3-phenylbutan-1-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
4,4,4-Trifluoro-3-hydroxy-1-(2-hydroxyphenyl)-3-phenylbutan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism by which 4,4,4-Trifluoro-3-hydroxy-1-(2-hydroxyphenyl)-3-phenylbutan-1-one exerts its effects involves interactions with various molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
- 2,2,2-Trifluoro-1-(4-(trifluoromethyl)phenyl)ethanone
- 1,1,1-Trifluoro-2-trifluoromethyl-2-hydroxy-4-pentyl methacrylate
Uniqueness
4,4,4-Trifluoro-3-hydroxy-1-(2-hydroxyphenyl)-3-phenylbutan-1-one is unique due to its specific combination of trifluoromethyl groups, hydroxyl groups, and phenyl rings. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
4,4,4-trifluoro-3-hydroxy-1-(2-hydroxyphenyl)-3-phenylbutan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3O3/c17-16(18,19)15(22,11-6-2-1-3-7-11)10-14(21)12-8-4-5-9-13(12)20/h1-9,20,22H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSZXSEXMWHMNSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)C2=CC=CC=C2O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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